{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol
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Overview
Description
{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, an amino group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the cyclobutyl ring followed by the introduction of the pyrazole moiety and the amino group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the hydroxyl group can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutyl derivatives and pyrazole-containing molecules. Examples include:
Cyclobutylamine: A simpler analog with a cyclobutyl ring and an amino group.
Pyrazole derivatives: Compounds containing the pyrazole moiety with various substituents.
Uniqueness
The uniqueness of {1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
[1-[2-amino-1-(1-methylpyrazol-3-yl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C11H19N3O/c1-14-6-3-10(13-14)9(7-12)11(8-15)4-2-5-11/h3,6,9,15H,2,4-5,7-8,12H2,1H3 |
InChI Key |
ZUIREUUUVDJBOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
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